6-iminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine
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Overview
Description
6-iminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo-pyrido-pyrimidine core. It has shown potential in various biological applications, particularly as an inhibitor of certain enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazole with a pyridine derivative, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of solvents such as acetic acid and catalysts like acetic anhydride .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-iminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the heterocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 6-iminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . This makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory effects on CDKs.
Uniqueness
6-iminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine stands out due to its unique structure, which allows for specific interactions with molecular targets. Its ability to inhibit CDKs with high potency makes it particularly valuable in cancer research .
Properties
Molecular Formula |
C9H8N6 |
---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
10-imino-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-amine |
InChI |
InChI=1S/C9H8N6/c10-9-6-5-12-8-1-3-13-15(8)7(6)2-4-14(9)11/h1-5,10H,11H2 |
InChI Key |
FOWXOIAFOATDBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N)C2=C1N3C(=CC=N3)N=C2)N |
Origin of Product |
United States |
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